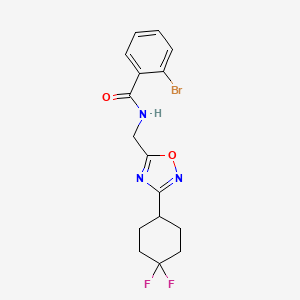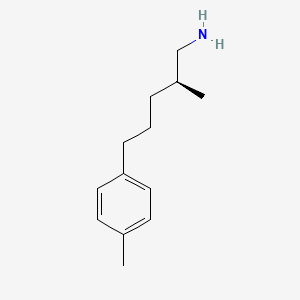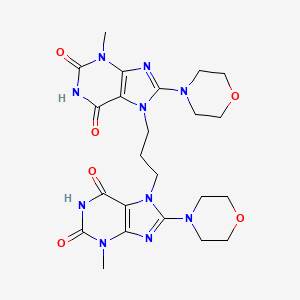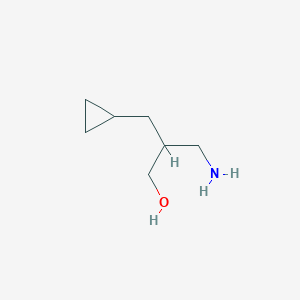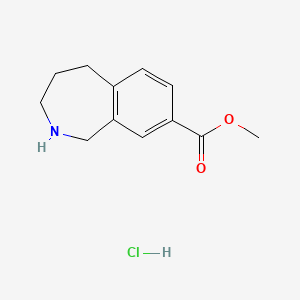![molecular formula C23H31N3O2 B2544482 3-(4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide CAS No. 1049373-74-1](/img/structure/B2544482.png)
3-(4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antioxidant and Anticancer Activity Analysis
The study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide revealed the synthesis of compounds with various moieties, such as semicarbazide and thiosemicarbazide. These compounds were characterized using spectroscopic methods and mass spectrometry. The antioxidant activity was assessed using the DPPH radical scavenging method, with some derivatives showing higher activity than ascorbic acid. Anticancer activity was evaluated against human glioblastoma and triple-negative breast cancer cell lines, with certain compounds demonstrating significant cytotoxicity, particularly against the glioblastoma U-87 cell line .
Synthesis and Antimicrobial Activity Analysis
Another research focused on synthesizing novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives. These compounds were obtained through reductive amination and characterized by various spectroscopic techniques. The antimicrobial activity was tested in vitro, showing significant antibacterial and antifungal effects. Molecular modeling and docking studies were performed to correlate the structural aspects with the inhibitory potency of these derivatives .
Stereochemical and Electronic Interaction Studies
The stereochemistry and electronic interactions of N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides were investigated through NMR spectroscopy and X-ray diffraction. The existence of diastereomers and their conformations were studied, revealing the influence of solvent polarity on the equilibrium between conformers. Intramolecular hydrogen bonds were identified as stabilizing factors for these conformers .
Antibacterial and Antifungal Agents Synthesis
The synthesis of N-(5-(2-chlorobenzylidene)-4-oxo-2-arylthiazolidin-3-yl)-2-(6-methoxy-naphthalen-2-yl) propanamide was inspired by the analgesic and anti-inflammatory properties of Naproxen. These compounds were synthesized and characterized, and their antimicrobial activities were evaluated, with some showing excellent antibacterial and antifungal activities .
Synthesis, Crystal Structure, and Biological Activity
The halogenated hydrocarbon amination reaction was used to synthesize N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide. The structure was confirmed by various analytical methods and X-ray diffraction. The crystal structure was detailed, and the compound was found to form a three-dimensional structure through weak hydrogen bonds. Preliminary biological tests indicated activity against Mycobacterium phlei .
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing harm to humans or the environment, and the precautions that need to be taken when handling it.
Zukünftige Richtungen
This would involve discussing potential future research directions, such as new applications for the compound, or new methods for its synthesis.
Please note that this is a general guide, and the specific details would depend on the particular compound . For a comprehensive analysis of a specific compound, I would recommend consulting a specialist in the field or referring to a detailed textbook or review article.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-28-22-11-8-20(9-12-22)10-13-23(27)24-14-5-15-25-16-18-26(19-17-25)21-6-3-2-4-7-21/h2-4,6-9,11-12H,5,10,13-19H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXBAGJEMCCPQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

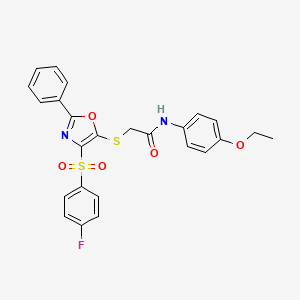
![N-(1-cyanocyclopentyl)-2-[(3-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2544400.png)
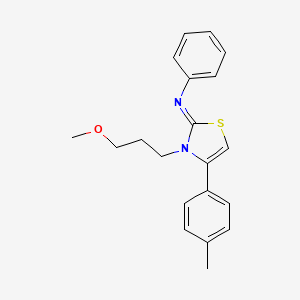
amine](/img/structure/B2544403.png)
![(Z)-5-(3-methoxy-4-(octyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2544406.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide](/img/structure/B2544407.png)
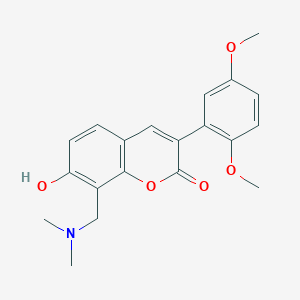
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2544410.png)
![2-(4-Fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2544411.png)
